molecular formula C9H8O4 B2418613 3-(4-Hydroxyphenyl)-3-oxopropanoic acid CAS No. 62024-30-0

3-(4-Hydroxyphenyl)-3-oxopropanoic acid

Cat. No.: B2418613
CAS No.: 62024-30-0
M. Wt: 180.159
InChI Key: HRXAQVGNCWFWTL-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-3-oxopropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a propanoic acid backbone. This compound is known for its potential antioxidant properties and is used as a pharmaceutical intermediate .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,10H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXAQVGNCWFWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-3-oxopropanoic acid can be achieved through various methods. One common approach involves the esterification of p-hydroxyphenylpropionic acid followed by amidation processes . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

3-(4-Hydroxyphenyl)-3-oxopropanoic acid has a wide range of scientific research applications:

Mechanism of Action

Biological Activity

3-(4-Hydroxyphenyl)-3-oxopropanoic acid, also known as 4-hydroxyphenylpyruvic acid, is a compound that has gained attention in recent years due to its potential biological activities. This article explores its biological activity, including anticancer and antioxidant properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_9H8_8O4_4
  • CAS Number : 62024-30-0
  • Molecular Weight : 180.16 g/mol

This compound features a hydroxyl group attached to a phenyl ring, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Research indicates that these compounds can significantly reduce the viability of various cancer cell lines, including non-small cell lung cancer (NSCLC) A549 cells.

Case Study Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives reduced A549 cell viability by over 50% while exhibiting lower toxicity towards non-cancerous Vero cells. Notably, compound 20 showed potent activity with a viability reduction to 31.2% compared to control treatments with doxorubicin and cisplatin .
  • Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division . This mechanism is similar to that of established chemotherapeutic agents.

Antioxidant Activity

This compound also exhibits strong antioxidant properties. The antioxidant capacity was evaluated using several assays, including the DPPH radical scavenging assay.

Antioxidant Assay Results

  • Compounds derived from this compound displayed significant radical scavenging activity, comparable to ascorbic acid and other commercial antioxidants.
  • The most effective compounds in reducing oxidative stress were identified through ferric ion reduction assays and DPPH assays, indicating their potential for therapeutic applications in oxidative stress-related diseases .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant reduction in A549 cell viability; mechanism involves tubulin inhibition.
AntioxidantStrong radical scavenging ability; comparable to standard antioxidants.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer progression.
  • Cell Signaling Modulation : It can influence signaling pathways that regulate cell proliferation and apoptosis.

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